molecular formula C18H22N4O4 B8040209 benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate

benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate

Cat. No.: B8040209
M. Wt: 358.4 g/mol
InChI Key: WLDUTJDVYWBSNB-UHFFFAOYSA-N
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Description

. This compound features a triazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate typically involves the reaction of benzyl carbamate with a triazine derivative under specific conditions. One common method includes the use of dioxane/water solvent mixture and sodium carbonate as a base . The reaction is often carried out at elevated temperatures, around 70-80°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,4-diamino-1,3,5-triazine: A triazine derivative with similar structural features.

    N-Isoindoline-1,3-diones: Compounds with a similar triazine ring structure.

Uniqueness

Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-13-19-16(23)21(15-10-6-3-7-11-15)18(25)22(13)20-17(24)26-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUTJDVYWBSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N(C(=O)N1NC(=O)OCC2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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